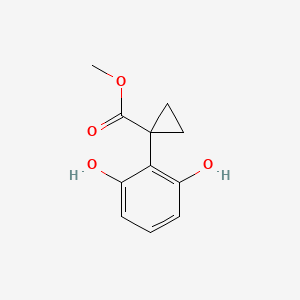

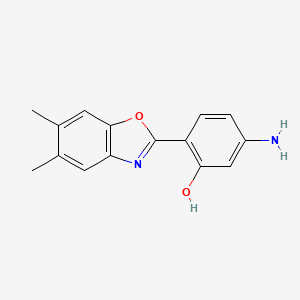

COC(=O)C1(CC1)c1c(O)cccc1O

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

COC(=O)C1(CC1)c1c(O)cccc1O is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.213. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

CO2 Utilization and Conversion Processes

Carbon dioxide (CO2) utilization, including conversion to valuable chemicals, is a significant contemporary challenge with multi-faceted applications in scientific research. CO2 is being explored as a feedstock for synthetic applications in chemical and fuel industries through carboxylation and reduction reactions. The conversion of CO2 into value-added chemicals through heterogeneously catalyzed hydrogenation, photocatalytic, and electrocatalytic activations is a vibrant area of research. This includes the development of technologies for the production of chemicals such as urea, formic acid, ethylene, and acrylic acid from CO2, highlighting its potential as an alternative carbon resource for the chemical supply chain (Alper & Orhan, 2017).

Carbon Dioxide Capture and Subsequent Conversion

The chemistry of carbon dioxide, particularly its capture and conversion, is gaining attention due to the need for sustainable and environmentally friendly chemical feedstocks. Techniques involving the formation of C–N bonds through carbon dioxide chemistry are being developed, offering pathways to synthesize oxazolidinones, quinazolines, carbamates, isocyanates, and polyurethanes using CO2 as a C1 feedstock. This approach represents an alternative to traditional methods by utilizing captured CO2 for chemical transformations under low pressure, thus addressing the energy penalty problem in carbon capture and storage/sequestration (CCS) technologies (Yang et al., 2012).

Catalytic Preparation of Cyclic Organic Carbonates

The catalytic formation of cyclic organic carbonates using CO2 as a renewable carbon feedstock is another area of significant interest. These organic carbonates serve as valuable building blocks and non-toxic reagents, derived from CO2 coupling reactions with oxirane and dialcohol precursors. Advances in catalysis are crucial for efficient CO2 conversion, addressing reactivity and selectivity issues associated with the formation of cyclic organic carbonates (Martín, Fiorani, & Kleij, 2015).

Industrial CO2 Capture and Utilization

On an industrial scale, the increased concentration of CO2 is a concern due to its contribution to the greenhouse effect and global warming. CO2 capture and utilization (CCU) techniques are being developed to capture CO2 and convert it into valuable products, contributing to a more sustainable use of resources. This involves the exploration of both liquid and solid CO2 adsorbents and their potential applications in pre- and post-combustion CO2 capture, highlighting the importance of ongoing research for breakthroughs in CCU technologies (Gao et al., 2020).

Eigenschaften

IUPAC Name |

methyl 1-(2,6-dihydroxyphenyl)cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-15-10(14)11(5-6-11)9-7(12)3-2-4-8(9)13/h2-4,12-13H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHCOUPCCPJELQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C2=C(C=CC=C2O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-chlorophenyl)methyl]-2-[(2-chlorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2770686.png)

![N-allyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2770695.png)

![1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[4-(Benzimidazol-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2770697.png)

![Tert-butyl 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoate](/img/structure/B2770698.png)

![N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2770700.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2770704.png)